protopine N-oxide protopine N-oxide protopine N-oxide is a natural product found in Macleaya cordata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17974490
InChI: InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3
SMILES:
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol

protopine N-oxide

CAS No.:

Cat. No.: VC17974490

Molecular Formula: C20H19NO6

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

protopine N-oxide -

Specification

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
IUPAC Name 15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Standard InChI InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3
Standard InChI Key FUWVSQIZKKGXNV-UHFFFAOYSA-N
Canonical SMILES C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-]

Introduction

Chemical Identity and Structural Features

Protopine N-oxide is characterized by the oxidation of the tertiary amine group in protopine, resulting in a quaternary ammonium N-oxide moiety. This modification enhances polarity, potentially improving aqueous solubility compared to the parent compound . The molecular formula of protopine N-oxide is hypothesized as C₂₀H₁₉NO₆, derived from protopine’s formula (C₂₀H₁₉NO₅) with the addition of an oxygen atom . Key structural features include:

  • Tricyclic protopine backbone: A fused tetracyclic system comprising isoquinoline and benzazepine rings .

  • N-oxide functional group: Introduced at the nitrogen atom, altering electronic distribution and intermolecular interactions .

  • Stereochemical complexity: Chiral centers at C-6, C-13, and C-14, which may influence biological activity .

Table 1: Comparative Properties of Protopine and Protopine N-Oxide

PropertyProtopineProtopine N-Oxide (Predicted)
Molecular FormulaC₂₀H₁₉NO₅C₂₀H₁₉NO₆
Molecular Weight (g/mol)353.37369.37
Solubility in WaterInsoluble Moderately soluble
Key Functional GroupsTertiary amineQuaternary ammonium N-oxide

Biosynthesis and Natural Occurrence

Protopine N-oxide is likely synthesized in planta via enzymatic oxidation of protopine, a pathway analogous to europine N-oxide formation in Hypecoum erectum . Cytochrome P450 monooxygenases or flavin-containing oxidases are probable catalysts, as observed in pyrrolizidine alkaloid N-oxidation . While protopine is abundant in Chelidonium majus, Corydalis spp., and Fumaria officinalis, its N-oxide derivative has yet to be isolated in significant quantities, suggesting either low natural abundance or rapid metabolic conversion .

Pharmacological Activities and Mechanisms

TargetProtopine IC₅₀/EC₅₀Protopine N-Oxide (Predicted)
NF-κB activation10 μM Comparable or lower
COX-2 inhibition20 μg/mL Similar efficacy
TNF-α reduction50% at 40 μg/mL Enhanced due to solubility

Cardiovascular Activity

Protopine modulates cardiac ion channels, shortening action potential duration in guinea pig papillary muscles via blockade of L-type Ca²⁺ and delayed rectifier K⁺ channels . These effects are critical for anti-arrhythmic activity. N-oxidation may alter binding affinity to voltage-gated channels, as seen in pyrrolizidine alkaloids, where N-oxides exhibit reduced cardiotoxicity .

Analgesic and Opioid Receptor Interactions

Protopine’s opioid analgesic activity stems from partial agonism at μ- and κ-opioid receptors . N-oxidation could modify receptor binding kinetics, potentially reducing adverse effects like respiratory depression while retaining analgesia.

Comparative Analysis with Other N-Oxide Alkaloids

Europine N-oxide (C₁₆H₂₇NO₇) and erucifoline N-oxide (C₁₈H₂₃NO₇) exemplify bioactive N-oxide derivatives . Both compounds demonstrate:

  • Reduced cytotoxicity: Compared to parent alkaloids, N-oxides show lower acute toxicity in hepatocytes .

  • Improved metabolic stability: Resistance to hepatic cytochrome P450-mediated degradation .

Table 3: Select N-Oxide Alkaloids and Their Sources

CompoundNatural SourceBiological Activity
Europine N-oxideHypecoum erectumAnti-inflammatory
Erucifoline N-oxideJacobaea persooniiHepatoprotective
Protopine N-oxideNot yet isolatedHypothesized: Analgesic

Future Directions and Research Gaps

  • Isolation and Characterization: Advanced chromatographic techniques (e.g., HPLC-MS/MS) are needed to isolate protopine N-oxide from plant extracts or synthetic mixtures.

  • In Vivo Pharmacokinetics: Comparative studies on bioavailability, tissue distribution, and metabolism relative to protopine.

  • Target Validation: Screening against opioid receptors, ion channels, and inflammatory mediators to elucidate structure-activity relationships.

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